molecular formula C10H12ClNO2 B12338980 4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

4-(Aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

Cat. No.: B12338980
M. Wt: 213.66 g/mol
InChI Key: QFFZCYZHRNOHDK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is a chemical compound that belongs to the isobenzofuranone family. This compound is characterized by the presence of an aminomethyl group attached to the isobenzofuranone core. It is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride typically involves the reaction of isobenzofuranone derivatives with aminomethylating agents. One common method involves the use of 1-bromo-2-(1,3-dioxol-2-yl)benzene, which is treated with a suitable aminomethylating agent under controlled conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride may involve the use of advanced catalytic systems. For example, magnetic nanoparticles supported catalysts such as 1-methyl-3-(propyl-3-sulfonic acid)imidazolium triflate have been employed to facilitate the synthesis under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield aminomethylated derivatives with different oxidation states.

    Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various aminomethylated isobenzofuranone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidases A and B, enzymes that play a crucial role in the metabolism of biogenic amines . The compound binds to the active site of these enzymes, preventing the breakdown of neurotransmitters and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)isobenzofuran-1(3H)-one hydrochloride is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidases with high selectivity makes it a valuable compound for research in neurodegenerative diseases.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-(aminomethyl)-3,4-dihydroisochromen-1-one;hydrochloride

InChI

InChI=1S/C10H11NO2.ClH/c11-5-7-6-13-10(12)9-4-2-1-3-8(7)9;/h1-4,7H,5-6,11H2;1H

InChI Key

QFFZCYZHRNOHDK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2C(=O)O1)CN.Cl

Origin of Product

United States

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